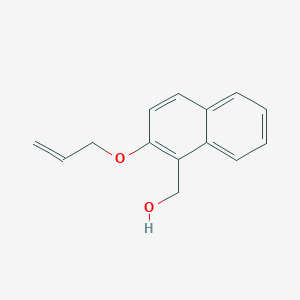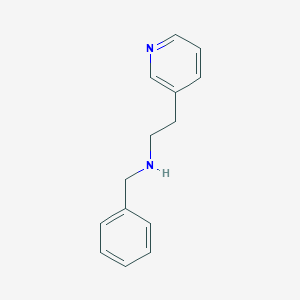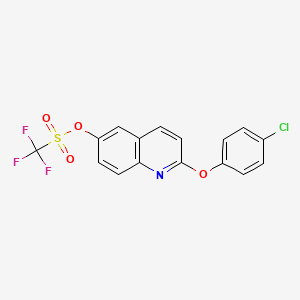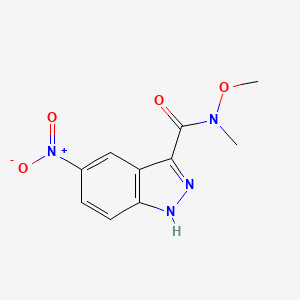
(2-Allyloxy-naphthalen-1-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-prop-2-enoxynaphthalen-1-yl)methanol is an organic compound that belongs to the class of alcohols It features a naphthalene ring substituted with a methanol group and an allyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-prop-2-enoxynaphthalen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxyl and allyl ether groups.
Allylation: The allyl ether group is introduced by reacting the hydroxylated naphthalene with an allyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage.
Industrial Production Methods: Industrial production of (2-prop-2-enoxynaphthalen-1-yl)methanol may involve large-scale hydroxylation and allylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: (2-prop-2-enoxynaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of naphthyl chlorides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-prop-2-enoxynaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-prop-2-enoxynaphthalen-1-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
(2-prop-2-enoxynaphthalen-1-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-prop-2-enoxynaphthalen-1-yl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness: (2-prop-2-enoxynaphthalen-1-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(2-prop-2-enoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,15H,1,9-10H2 |
InChI-Schlüssel |
KVASRNXAGISYMP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)











![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
